4-hydroxy-6-oxo-N-(3-phenylpropyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
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Overview
Description
6-hydroxy-4-oxo-N-(3-phenylpropyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is a complex organic compound belonging to the class of quinoline derivatives
Preparation Methods
The synthesis of 6-hydroxy-4-oxo-N-(3-phenylpropyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide typically involves the reaction of ethyl ester derivatives with corresponding anilines. The reaction is carried out at elevated temperatures, around 140°C, in the presence of a small amount of dimethylformamide (DMF) to facilitate the process . The synthesis generally yields good results, although purification can sometimes be challenging due to the formation of colored complexes with heavy metal cations .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-hydroxy-4-oxo-N-(3-phenylpropyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has been studied for its potential diuretic activity . It has shown promise as a lead compound in the development of new diuretic agents, which are essential in the treatment of conditions like hypertension and edema. Additionally, its unique structure makes it a valuable candidate for further research in medicinal chemistry, particularly in the design of new therapeutic agents .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in fluid and electrolyte balance. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may influence the function of renal transporters and ion channels .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as 6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid and its various anilide derivatives . Compared to these compounds, 6-hydroxy-4-oxo-N-(3-phenylpropyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide exhibits unique structural features that may contribute to its distinct pharmacological profile. Its phenylpropyl group, for instance, may enhance its binding affinity to specific molecular targets, thereby increasing its potency and efficacy .
Properties
Molecular Formula |
C21H20N2O3 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
9-hydroxy-11-oxo-N-(3-phenylpropyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C21H20N2O3/c24-19-16-10-4-9-15-11-13-23(18(15)16)21(26)17(19)20(25)22-12-5-8-14-6-2-1-3-7-14/h1-4,6-7,9-10,24H,5,8,11-13H2,(H,22,25) |
InChI Key |
XMLCIFCWWZKFIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NCCCC4=CC=CC=C4)O |
Origin of Product |
United States |
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